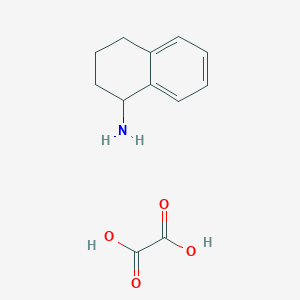

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate

Descripción

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate (CAS: 864962-08-3) is an oxalate salt of the tetralinamine backbone, with the molecular formula C₁₁H₁₅N·C₂H₂O₄ and a molecular weight of 251.28 g/mol . It is primarily utilized as a pharmaceutical intermediate, offering enhanced crystallinity and stability compared to its free base form. The compound’s structure combines a partially hydrogenated naphthalene ring with an amine group, which is protonated and stabilized by oxalic acid. Applications include its use in synthesizing antidepressants and other bioactive molecules, though its direct pharmacological activity remains less characterized compared to derivatives like sertraline .

Propiedades

IUPAC Name |

oxalic acid;1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.C2H2O4/c11-10-7-3-5-8-4-1-2-6-9(8)10;3-1(4)2(5)6/h1-2,4,6,10H,3,5,7,11H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVPORBPNIQFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate can be synthesized through several methods. One common approach involves the reduction of 1-naphthylamine using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 1,2,3,4-tetrahydronaphthalen-1-amine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of 1,2,3,4-tetrahydro-1-naphthalenamine oxalate typically involves large-scale hydrogenation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for the successful industrial production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalen-1-amine derivatives.

Reduction: It can be reduced to form more saturated amine compounds.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Naphthalen-1-amine derivatives.

Reduction: Saturated amine compounds.

Substitution: Various substituted amine derivatives.

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of chiral ligands and other complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of various fine chemicals and intermediates for industrial applications.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydro-1-naphthalenamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The tetralinamine scaffold permits diverse substitutions, influencing physical states, solubility, and bioactivity. Key analogs include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Substituent Impact : Bulky groups (e.g., cyclohexyl, biphenyl) enhance crystallinity, while alkyl chains (e.g., hexyl) result in oils .

- Salt Formation : The oxalate salt improves handling compared to the free base (CAS: 2217-40-5), which is hygroscopic and requires stringent moisture control (<0.5%) .

- Sertraline : The dichlorophenyl and methyl groups confer selectivity for serotonin reuptake inhibition (Ki = 0.29 nM), with high plasma protein binding (>97%) and brain penetration (40-fold higher concentration in rats vs. plasma) .

Pharmacological and Metabolic Profiles

- Sertraline : Metabolized via N-demethylation to desmethyl-sertraline (10-fold less potent) and oxidative deamination to ketones. High metabolic clearance (>35 mL/min/kg in rats/dogs) and biliary excretion (82% of dose) .

- No reported receptor affinity data.

- N,N-Dimethyl Analogs : Affinity for serotonin and dopamine transporters varies with substituents; e.g., 5l shows moderate serotonin transporter (SERT) binding (Ki = 12 nM) .

Actividad Biológica

1,2,3,4-Tetrahydro-1-naphthalenamine oxalate is a chemical compound with the molecular formula C12H15NO4. It is derived from 1,2,3,4-tetrahydronaphthalen-1-amine and has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of 1,2,3,4-tetrahydro-1-naphthalenamine oxalate typically involves the reduction of 1-naphthylamine using hydrogen in the presence of palladium on carbon catalyst. The resulting amine is then reacted with oxalic acid to produce the oxalate salt. This compound exhibits unique chemical properties due to its structural configuration and the presence of the oxalate moiety.

The biological activity of 1,2,3,4-tetrahydro-1-naphthalenamine oxalate is largely attributed to its ability to interact with specific molecular targets. It functions as a ligand that can modulate the activity of various receptors and enzymes. The detailed pathways through which it exerts its effects are still under investigation but may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes relevant in metabolic pathways.

- Receptor Binding : It has potential interactions with neurotransmitter receptors that could influence neurological functions.

Biological Activity

Research indicates several promising biological activities associated with 1,2,3,4-tetrahydro-1-naphthalenamine oxalate:

- Antidepressant Properties : Preliminary studies suggest that derivatives of tetrahydronaphthalenamines may have antidepressant effects. For instance, compounds in this class have been investigated for their efficacy in treating conditions like premature ejaculation and depression .

- Neuroprotective Effects : Some findings indicate that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of 1,2,3,4-tetrahydro-1-naphthalenamine oxalate:

- Premature Ejaculation Treatment : A clinical case reported successful treatment outcomes for a patient suffering from premature ejaculation using tetrahydronaphthalenamines. The compound was noted for improving sexual function without significant side effects .

- Neuroprotection Against Oxidative Stress : Research demonstrated that related compounds could reduce markers of oxidative stress in neuronal models, suggesting a protective role against neurodegenerative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.